molecular formula C14H21N3O3 B1428165 Tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1824530-82-6

Tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No. B1428165
CAS RN: 1824530-82-6
M. Wt: 279.33 g/mol
InChI Key: YNAALYNGYTZCOK-UHFFFAOYSA-N
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Description

“Tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C14H21N3O3 . It has a molecular weight of 279.33 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with two nitrogen atoms. These rings are connected by an ether linkage and the compound also contains an amine group .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 422.8±45.0 °C and a predicted density of 1.134±0.06 g/cm3 .

Scientific Research Applications

Drug Development

The pyrrolidine ring, a core component of Tert-butyl 3-((3-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate, is a versatile scaffold in drug discovery. It’s used to develop novel compounds with improved binding affinity, which is crucial for the success of drug development .

Catalysis

This compound’s unique structure and properties make it suitable for use in catalysis, which is essential in various chemical reactions and industrial processes.

Anticancer Agents

Pyrrolidine derivatives, like our compound of interest, are utilized in creating anticancer agents due to their ability to interact with biological targets selectively .

Antibacterial Activity

The pyrrolidine scaffold has been used to develop inhibitors against multidrug-resistant bacterial strains, offering new opportunities to combat these challenging infections .

Central Nervous System Diseases

Compounds featuring the pyrrolidine ring are being explored for their potential in treating central nervous system diseases due to their bioactive properties .

Anti-inflammatory and Analgesic Agents

The anti-inflammatory and analgesic properties of pyrrolidine derivatives make them valuable in designing new medications for pain relief and inflammation control .

Antidiabetic Agents

Research has shown that pyrrolidine-based compounds can play a role in antidiabetic therapies, contributing to the management of diabetes .

Pharmacotherapy

Pyrrolidines and their derivatives are key components in many pharmacologically important agents, underlining their significance in current pharmacotherapy practices .

properties

IUPAC Name

tert-butyl 3-(3-aminopyridin-2-yl)oxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-6-10(9-17)19-12-11(15)5-4-7-16-12/h4-5,7,10H,6,8-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAALYNGYTZCOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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